molecular formula C16H17N3O3 B11944769 (2E)-2-(3,4-dimethoxybenzylidene)-N-phenylhydrazinecarboxamide

(2E)-2-(3,4-dimethoxybenzylidene)-N-phenylhydrazinecarboxamide

Cat. No.: B11944769
M. Wt: 299.32 g/mol
InChI Key: YGXDPUBMVLBQID-GZTJUZNOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxybenzaldehyde N-phenylsemicarbazone typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and N-phenylsemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl group of the benzaldehyde moiety, converting it to an alcohol.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 3,4-dimethoxybenzoic acid.

    Reduction: Formation of 3,4-dimethoxybenzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,4-Dimethoxybenzaldehyde N-phenylsemicarbazone is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals .

Biology and Medicine: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in research to develop new therapeutic agents and to understand the mechanisms of action of related compounds .

Industry: In the industrial sector, 3,4-dimethoxybenzaldehyde N-phenylsemicarbazone is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it valuable for creating materials with specific properties .

Mechanism of Action

The mechanism of action of 3,4-dimethoxybenzaldehyde N-phenylsemicarbazone involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with cellular processes. The methoxy groups and the semicarbazone moiety play crucial roles in its binding to target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

    3,4-Dimethoxybenzaldehyde: Lacks the semicarbazone moiety but shares the methoxy-substituted benzaldehyde structure.

    N-Phenylsemicarbazide: Contains the semicarbazone moiety but lacks the benzaldehyde structure.

    4-Methoxybenzaldehyde N-phenylsemicarbazone: Similar structure but with only one methoxy group at the 4 position.

Uniqueness: 3,4-Dimethoxybenzaldehyde N-phenylsemicarbazone is unique due to the presence of both methoxy groups and the semicarbazone moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-phenylurea

InChI

InChI=1S/C16H17N3O3/c1-21-14-9-8-12(10-15(14)22-2)11-17-19-16(20)18-13-6-4-3-5-7-13/h3-11H,1-2H3,(H2,18,19,20)/b17-11+

InChI Key

YGXDPUBMVLBQID-GZTJUZNOSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)NC2=CC=CC=C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)NC2=CC=CC=C2)OC

Origin of Product

United States

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